6-α-D-Glucopyranosyl Maltotriose-13C6 6-α-D-Glucopyranosyl Maltotriose-13C6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0208240
InChI:
SMILES:
Molecular Formula: C₁₈¹³C₆H₄₂O₂₁
Molecular Weight: 672.53

6-α-D-Glucopyranosyl Maltotriose-13C6

CAS No.:

Cat. No.: VC0208240

Molecular Formula: C₁₈¹³C₆H₄₂O₂₁

Molecular Weight: 672.53

* For research use only. Not for human or veterinary use.

6-α-D-Glucopyranosyl Maltotriose-13C6 -

Specification

Molecular Formula C₁₈¹³C₆H₄₂O₂₁
Molecular Weight 672.53

Introduction

Structure and Chemical Properties

6-α-D-Glucopyranosyl Maltotriose-13C6 is a complex carbohydrate comprising four glucose units linked through specific glycosidic bonds. The compound features an α(1→6) branching point that mimics the branching found in glycogen and amylopectin, making it particularly valuable for studying debranching enzymes like isoamylase and pullulanase . This structural characteristic allows researchers to probe the mechanistic actions of various carbohydrate-active enzymes involved in starch and glycogen metabolism.

The molecular structure includes six carbon atoms labeled with the stable isotope carbon-13, providing a distinct mass signature that enables tracking through metabolic processes. The molecular formula is C18¹³C6H42O21, with a precise molecular weight of 672.53 g/mol . This isotopic labeling is strategically positioned to enhance detection and quantification in analytical techniques.

Physical and Chemical Characteristics

The physical and chemical properties of 6-α-D-Glucopyranosyl Maltotriose-13C6 determine its behavior in research applications and influence experimental design considerations. The table below summarizes the key characteristics of this compound:

PropertyValue
Molecular FormulaC18¹³C6H42O21
Molecular Weight672.53 g/mol
AppearanceWhite Solid
SolubilityWater (Slightly), Methanol (Very Slightly)
Storage ConditionsHygroscopic, -20°C Freezer, Under inert atmosphere
CAS NumberRelated to 34336-93-1 (non-labeled variant)
Synonyms4-O-[4-O-(6-O-α-D-Glucopyranosyl-α-D-glucopyranosyl)-α-D-glucopyranosyl]-D-glucopyranose-13C6; Glc-α-1,6-Glc-α-1,4-Glc-α-1,4Glc-13C6

Table 1: Physical and chemical properties of 6-α-D-Glucopyranosyl Maltotriose-13C6

The compound's limited solubility in water and very slight solubility in methanol necessitate careful consideration when designing experimental protocols . Additionally, its hygroscopic nature requires storage under inert atmosphere at -20°C to maintain stability and prevent moisture absorption .

Research Applications

The unique structure and isotopic labeling of 6-α-D-Glucopyranosyl Maltotriose-13C6 make it particularly valuable across multiple research domains. Its applications span from fundamental biochemical investigations to clinical diagnostics.

Metabolic Studies

In metabolic research, 6-α-D-Glucopyranosyl Maltotriose-13C6 functions as a stable isotope-labeled tracer for investigating carbohydrate metabolism pathways. The compound's 13C labeling enables researchers to track the incorporation and transformation of glucose units through various metabolic processes, providing insights into normal and pathological glucose metabolism.

By employing techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy, researchers can detect and quantify metabolites derived from 6-α-D-Glucopyranosyl Maltotriose-13C6, offering a detailed view of metabolic flux and regulation. These applications have proven particularly valuable in understanding disorders of carbohydrate metabolism, including glycogen storage diseases.

Biomarker Development and Clinical Diagnostics

6-α-D-Glucopyranosyl Maltotriose-13C6 has demonstrated significant utility in biomarker development for clinical diagnostics, particularly for glycogen storage diseases (GSDs) . The compound has been employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to quantify specific tetrasaccharides in urine samples, which serve as biomarkers for these conditions.

A notable application involves the development of methods for measuring urinary glucose tetrasaccharides (Glc4) and maltotetraose (M4), which are important biomarkers for GSD types Ib and II . The use of 6-α-D-Glucopyranosyl Maltotriose-13C6 as an internal standard enhances the accuracy and reliability of these measurements, facilitating more precise diagnosis and monitoring of glycogen storage diseases .

Enzyme Characterization and Glycobiology

In glycobiology research, 6-α-D-Glucopyranosyl Maltotriose-13C6 serves as a valuable tool for characterizing carbohydrate-active enzymes. The compound's defined structure allows researchers to probe enzyme specificities, particularly in understanding the substrate recognition of amylases and glucosidases .

The α(1→6) branching point in 6-α-D-Glucopyranosyl Maltotriose-13C6 provides a model substrate for investigating debranching enzymes involved in glycogen and starch metabolism . By serving as a substrate in enzymatic assays, the compound has helped identify and characterize the activities of various carbohydrate-active enzymes.

Additionally, 6-α-D-Glucopyranosyl Maltotriose-13C6 has been essential for studying carbohydrate-binding modules (CBMs), providing a reference molecule to assess CBM affinity and specificity . This application has advanced understanding of protein-carbohydrate interactions critical to numerous biological processes.

Proteomics and Glycosylation Research

In proteomics research, 6-α-D-Glucopyranosyl Maltotriose-13C6 plays a crucial role in studying glycosylation patterns of proteins. As a tracer, it enables scientists to investigate how glycosylation affects protein function and interaction.

Research utilizing this compound has provided insights into the glycosylation of enzymes involved in carbohydrate metabolism. By analyzing the incorporation of the labeled compound into glycoproteins, researchers can elucidate mechanisms underlying enzyme regulation and activity.

Analytical Methods for Detection and Quantification

The development of sensitive and reliable analytical methods is essential for effectively utilizing 6-α-D-Glucopyranosyl Maltotriose-13C6 in research applications. Various techniques have been employed for its detection and quantification, with liquid chromatography-mass spectrometry (LC-MS) methods being particularly prevalent.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful technique for analyzing 6-α-D-Glucopyranosyl Maltotriose-13C6 and related saccharides . A recent method developed for the simultaneous determination of urinary saccharide metabolites employed an Acquity UPLC Amide column with gradient elution, coupled with a 5500 Qtrap mass spectrometer operating in negative multiple reaction monitoring (MRM) mode .

This analytical approach demonstrates exceptional performance characteristics, as summarized in Table 2:

Analytical ParameterValue
Linear Range0.500 to 100 μg/mL
Correlation CoefficientR² ≥ 0.999
Precision (RSD%)≤ 12.8%
Recovery Rates85.3% - 111%
Relative Matrix Effects99.0% - 112%

Table 2: Performance characteristics of UPLC-MS/MS method for saccharide analysis

The method's simplicity, accuracy, and reliability make it suitable for rapid and simultaneous analysis of urinary saccharide metabolites, supporting both research applications and clinical diagnostics .

Structural Characterization Techniques

Nuclear magnetic resonance (NMR) spectroscopy represents an essential technique for confirming the structural integrity of 6-α-D-Glucopyranosyl Maltotriose-13C6. Both 1H and 13C NMR provide valuable information about glycosidic linkage patterns and anomeric configurations, confirming the compound's structural features.

Mass spectrometry, particularly electrospray ionization-mass spectrometry (ESI-MS), offers complementary data on molecular mass and isotopic distribution . When applied to trisaccharides prepared from 13C6-labeled compounds, ESI-MS enables characterization of fragmentation patterns, providing additional structural insights .

Future Research Directions

The unique properties and diverse applications of 6-α-D-Glucopyranosyl Maltotriose-13C6 suggest several promising directions for future research:

Expanded Biomarker Applications

Future investigations may explore the application of 6-α-D-Glucopyranosyl Maltotriose-13C6 in developing biomarkers for additional metabolic disorders beyond glycogen storage diseases. The compound's utility as an internal standard could support the development of quantitative assays for various oligosaccharides relevant to other metabolic conditions.

Advanced Metabolomics Approaches

Integration of 6-α-D-Glucopyranosyl Maltotriose-13C6 into comprehensive metabolomics workflows could enhance understanding of complex carbohydrate metabolism in both normal and pathological states. The stable isotope labeling provides opportunities for tracking metabolic flux through intricate biochemical pathways, potentially revealing new insights into regulatory mechanisms.

Novel Analytical Methods

Continued advancement in analytical technologies will likely expand the applications of 6-α-D-Glucopyranosyl Maltotriose-13C6. Development of more sensitive, high-throughput methods could further enhance its utility in both research and clinical settings, potentially enabling earlier disease detection and more personalized treatment approaches.

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